4-(3-Methoxyphenyl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a trifluoromethyl group and a piperidine ring in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine core.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyridine
- 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)benzene
- 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)quinoline
Uniqueness
The presence of both the piperidine ring and the trifluoromethyl group in 4-(3-methoxyphenyl)-2-piperidino-6-(trifluoromethyl)pyrimidine makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H18F3N3O |
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Molecular Weight |
337.34 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-13-7-5-6-12(10-13)14-11-15(17(18,19)20)22-16(21-14)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
CHCSSKICPPSTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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